N-(3-bromo-4-chlorophenyl)acetamide
Description
Contextualization within the Field of Halogenated Acetamide (B32628) Chemistry
Halogenated acetamides are a class of organic compounds characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an acetamide functional group. The introduction of halogens to the acetamide structure can significantly influence the compound's physical, chemical, and biological properties. This makes them versatile building blocks in the synthesis of a wide array of organic molecules.
N-substituted 2-arylacetamides, a category that includes N-(3-bromo-4-chlorophenyl)acetamide, are of particular interest due to their structural similarities to the side chains of natural products like benzylpenicillin. nih.gov This structural analogy often makes them suitable candidates for the development of new therapeutic agents. The presence of halogen atoms can enhance the biological activity of these compounds and may contribute to their potential applications in pharmaceuticals and agrochemicals.
Academic Significance and Research Focus of the Compound
The academic significance of this compound lies primarily in its role as a versatile chemical intermediate. The presence of bromine and chlorine atoms on the phenyl ring provides specific sites for further chemical reactions, allowing for the construction of more elaborate molecular architectures. This makes it a valuable tool for organic chemists seeking to synthesize novel compounds with potential biological activity.
Research has shown that related halogenated acetanilides are used in the synthesis of various biologically active molecules. For instance, substituted acetamides are key components in the development of kinase inhibitors, which are a major class of drugs used in cancer therapy. nih.gov While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for their therapeutic potential.
Overview of Current Research Trajectories
Current research involving halogenated acetamides, the class to which this compound belongs, is largely directed towards the synthesis of new bioactive compounds. The exploration of these molecules as precursors for heterocyclic compounds is an active area of investigation. researchgate.net Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of many pharmaceutical drugs.
Furthermore, the development of new synthetic methodologies to efficiently produce and functionalize halogenated acetamides remains a key research interest. The ability to selectively introduce and modify halogen atoms on the aromatic ring allows for the fine-tuning of a molecule's properties, which is crucial in the drug discovery process. While direct and extensive research on this compound is not prominent, its role as a building block in the synthesis of more complex and potentially therapeutic molecules continues to be an implicit area of its research trajectory. dntb.gov.ua
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H7BrClNO | PubChem nih.gov |
| Molecular Weight | 248.50 g/mol | PubChem nih.gov |
| Appearance | Solid | Sigma-Aldrich sigmaaldrich.com |
| Storage Temperature | Room Temperature | Sigma-Aldrich sigmaaldrich.com |
| Purity | 95% | Sigma-Aldrich nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
N-(3-bromo-4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYJDUZRIZRSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(3-bromo-4-chlorophenyl)acetamide
The synthesis of this compound primarily relies on well-established methods in organic chemistry, particularly those involving the formation of an amide bond.
Aniline (B41778) Acylation and Amide Bond Formation
The most direct and common method for synthesizing this compound is through the acylation of 3-bromo-4-chloroaniline (B1338066). This reaction involves the formation of an amide bond between the amino group of the aniline and an acetylating agent.
A typical procedure involves reacting 3-bromo-4-chloroaniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. libretexts.orggoogle.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct, such as hydrochloric acid, that is formed when acetyl chloride is used. libretexts.org The acetylation of anilines is a robust and widely used transformation in organic synthesis. libretexts.orggoogle.com For instance, acetanilide (B955) itself is prepared from aniline through an acetylation reaction. libretexts.org This method can be adapted for a wide range of substituted anilines to produce the corresponding acetanilides.
The reaction conditions for aniline acylation can be varied. For example, the acetylation of aniline can be achieved by dissolving it in water with hydrochloric acid, followed by the addition of acetic anhydride and a solution of sodium acetate. libretexts.org Another approach involves heating the aniline with acetic acid in the presence of zinc powder. google.com
The formation of the amide bond is a cornerstone of organic synthesis, with numerous methods developed to facilitate this transformation efficiently. researchgate.net These methods are crucial for the synthesis of a vast array of molecules, including many pharmaceuticals. researchgate.net
Strategic Approaches for Halogenated Phenyl Acetamide (B32628) Synthesis
The synthesis of halogenated phenyl acetamides like this compound can also be approached by introducing the halogen atoms at different stages of the synthesis. For example, one could start with a simpler acetanilide and then introduce the bromine and chlorine atoms through electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these halogenation reactions can be challenging.
A more controlled approach involves starting with a pre-halogenated aniline. The synthesis of various N-aryl 2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amine. researchgate.net This highlights the general applicability of using halogenated anilines as precursors.
The synthesis of related halogenated compounds, such as N-(4-bromo-3-chlorophenyl)acetamide and N-(2-bromo-4-chlorophenyl)acetamide, follows similar synthetic logic, starting from the corresponding bromo-chloro-substituted anilines. nih.govchemchart.com The molecular structure of these isomers, with the varying positions of the halogen atoms relative to the acetamide group, influences their physical and chemical properties.
Exploration of Novel Synthetic Routes and Catalytic Systems
While traditional methods are effective, research continues into developing more efficient and sustainable synthetic routes. One area of exploration is the use of catalytic systems to promote amide bond formation under milder conditions. For example, palladium-based catalytic systems have been developed for the reductive carbonylation of nitroaromatics to form N-aryl amides. mdpi.com Although not directly applied to this compound, these innovative methods demonstrate the potential for new synthetic strategies.
Another novel approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form amide bonds. nih.gov This method avoids the use of external activating agents. nih.gov The development of one-pot protocols to convert nitro-arenes directly into N-aryl amides represents another advancement in the field. researchgate.net
Chemical Reactivity and Mechanistic Investigations
The chemical reactivity of this compound is largely dictated by the presence of the halogen atoms on the aromatic ring and the amide functionality.
Nucleophilic Substitution Reactions at Halogenated Sites
The bromine and chlorine atoms on the phenyl ring of this compound are potential sites for nucleophilic aromatic substitution (SNA r) reactions. tandfonline.com In SNA r reactions, a nucleophile replaces a leaving group (in this case, a halide) on an aromatic ring. tandfonline.com The rate of these reactions is influenced by the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. tandfonline.com
The presence of the acetamide group, which can act as a directing group, and the two different halogens, creates possibilities for regioselective substitution. The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic attack would depend on the specific reaction conditions and the nucleophile used. Generally, the C-Br bond is weaker than the C-Cl bond, which might suggest preferential substitution at the bromine-bearing carbon.
Studies on related N-aryl 2-chloroacetamides have shown that the chlorine atom of the chloroacetyl group is readily replaced by various nucleophiles. researchgate.net While this involves an aliphatic substitution, it highlights the susceptibility of halogenated acetamides to nucleophilic attack.
Oxidative and Reductive Transformations
The this compound molecule can undergo both oxidative and reductive transformations. The aromatic ring and the amide group can be targeted under specific reaction conditions.
Oxidative reactions could potentially lead to the formation of hydroxylated or other oxidized derivatives. For example, the oxidation of 4-chloroacetanilide has been shown to produce 4-chloroglycolanilide and 4-chlorooxanilic acid in rabbits. nih.gov
Reductive transformations could involve the removal of the halogen atoms (dehalogenation) or the reduction of the amide group. Catalytic hydrogenation is a common method for dehalogenation. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of one or both halogen atoms.
Hydrolytic Stability and Degradation Mechanisms of the Acetamide Moiety
The acetamide group in this compound is susceptible to hydrolysis, a reaction that cleaves the amide bond to yield 3-bromo-4-chloroaniline and acetic acid. This process can be catalyzed by either acid or base, and the rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring.
Under acidic conditions, the hydrolysis mechanism typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. For this compound, the presence of two electron-withdrawing halogens (bromine and chlorine) on the phenyl ring decreases the electron density on the amide nitrogen. This, in turn, reduces the basicity of the carbonyl oxygen, making protonation less favorable and thus slowing down the rate of acid-catalyzed hydrolysis compared to unsubstituted acetanilide.
Conversely, under alkaline conditions, the hydrolysis proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The electron-withdrawing bromo and chloro substituents play a crucial role here. By pulling electron density away from the carbonyl carbon, they increase its electrophilicity, making it more susceptible to nucleophilic attack. Therefore, this compound is expected to undergo alkaline hydrolysis more readily than acetanilide itself. The stability of the resulting 3-bromo-4-chloroaniline leaving group further facilitates this reaction.
The primary degradation products of the hydrolytic cleavage of the acetamide moiety are predictable and are summarized in the table below.
| Starting Material | Hydrolysis Condition | Primary Degradation Products |
| This compound | Acidic or Basic | 3-bromo-4-chloroaniline |
| Acetic acid |
Derivatization Strategies and Analogue Synthesis
The presence of a bromine atom on the aromatic ring of this compound opens up a plethora of possibilities for derivatization, allowing for the synthesis of a wide array of analogues with potentially diverse chemical and biological properties.
Design and Synthesis of this compound Derivatives
A prominent and highly versatile method for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a variety of organoboron compounds, typically boronic acids or their esters. nih.govnih.gov
The general scheme for the Suzuki-Miyaura coupling of this compound would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)) and a base. This strategy enables the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a diverse library of derivatives.
Below is a representative table of potential derivatives that could be synthesized from this compound via Suzuki-Miyaura coupling.
| Boronic Acid Partner | Potential Derivative |
| Phenylboronic acid | N-(4-chloro-3-phenylphenyl)acetamide |
| 4-Methylphenylboronic acid | N-(4-chloro-3-(p-tolyl)phenyl)acetamide |
| 4-Methoxyphenylboronic acid | N-(4-chloro-3-(4-methoxyphenyl)phenyl)acetamide |
| 3-Pyridinylboronic acid | N-(4-chloro-3-(pyridin-3-yl)phenyl)acetamide |
| Vinylboronic acid | N-(4-chloro-3-vinylphenyl)acetamide |
Impact of Substituent Modifications on Chemical Properties
The electronic properties of the aromatic ring are particularly sensitive to these modifications. Replacing the electron-withdrawing bromine atom with an electron-donating group, such as a methyl or methoxy (B1213986) group, would increase the electron density of the phenyl ring. This would, in turn, affect the reactivity of the ring towards further electrophilic or nucleophilic substitution reactions. Conversely, introducing another electron-withdrawing group, such as a nitro or cyano group, would further decrease the electron density.
The solubility of the derivatives is also expected to change. Introducing polar functional groups, like a hydroxyl or a carboxylic acid group, would likely increase the water solubility of the resulting analogue compared to the parent compound. In contrast, the introduction of larger, non-polar aryl or alkyl groups would decrease water solubility.
The reactivity of the acetamide moiety itself can also be influenced by the new substituent at the 3-position. An electron-donating group would increase the electron density on the amide nitrogen, potentially making the carbonyl oxygen more basic and thus increasing the rate of acid-catalyzed hydrolysis. Conversely, a strong electron-withdrawing group would decrease the electron density on the nitrogen, making the carbonyl carbon more electrophilic and potentially increasing the rate of base-catalyzed hydrolysis.
The following table summarizes the expected impact of different types of substituent modifications on the key chemical properties of this compound derivatives.
| Substituent Type at 3-position | Expected Impact on Electron Density of the Ring | Expected Impact on Water Solubility | Expected Impact on Reactivity of Acetamide Moiety |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Decrease (for non-polar groups) | Increased rate of acid-catalyzed hydrolysis |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease | May increase or decrease depending on polarity | Increased rate of base-catalyzed hydrolysis |
| Aryl Groups (e.g., -C₆H₅) | Can be electron-donating or withdrawing depending on substitution | Decrease | Modulated by the electronic nature of the aryl group |
| Polar Groups (e.g., -OH, -COOH) | Electron-donating (OH) or withdrawing (COOH) | Increase | Influenced by the electronic effect of the group |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of N-(3-bromo-4-chlorophenyl)acetamide is anticipated to exhibit characteristic signals corresponding to the aromatic protons and the acetamido group. While specific experimental data for this compound is not widely published, analysis of closely related structures such as 4-Bromophenyl acetamide (B32628) and N-acetyl-4-chloroaniline allows for a detailed prediction of the spectral features. nih.gov
The aromatic region is expected to show a complex splitting pattern due to the disubstitution of the phenyl ring with a bromine and a chlorine atom. The proton ortho to the acetamido group (C2-H) would likely appear as a doublet, with its chemical shift influenced by the electron-withdrawing nature of the adjacent amide. The other two aromatic protons (C5-H and C6-H) would also exhibit distinct signals, with their multiplicities determined by coupling to neighboring protons. The amide proton (NH) typically presents as a broad singlet, and its chemical shift can be solvent-dependent. The methyl protons of the acetyl group (-COCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Data for 4-Bromophenyl acetamide (CDCl₃) nih.gov | Experimental Data for N-acetyl-4-chloroaniline (CDCl₃) nih.gov |
| Aromatic CH | 7.0 - 8.0 | 7.42 (m, 4H) | 7.21-7.38 (m, 4H) |
| NH | 7.5 - 8.5 (broad s) | 7.35 (br, 1H) | 8.05 (s, 1H) |
| CH₃ | ~2.2 | 2.18 (s, 3H) | 2.10 (s, 3H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shift of the carbonyl carbon is typically found in the downfield region (168-172 ppm). The aromatic carbons will appear in the range of 110-140 ppm, with the carbons directly attached to the electronegative halogens and the nitrogen atom showing characteristic shifts. The carbon attached to bromine (C3) and the carbon attached to chlorine (C4) will be influenced by the respective halogen's electronic effects. The methyl carbon of the acetyl group will resonate at a much higher field, typically around 24-25 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Data for 4-Bromophenyl acetamide (CDCl₃) nih.gov | Experimental Data for N-acetyl-4-chloroaniline (CDCl₃) nih.gov |
| C=O | ~168 | 168.36 | 168.9 |
| Aromatic C-N | ~137 | 136.91 | 137.30 |
| Aromatic C-Br | ~117 | 116.86 | - |
| Aromatic C-Cl | ~129 | - | - |
| Aromatic CH | 120 - 135 | 121.36, 131.95 | 120.91, 128.52 |
| CH₃ | ~24 | 24.63 | 22.01 |
Two-Dimensional NMR Techniques for Connectivity Mapping
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, aiding in the assignment of their specific positions. An HSQC spectrum would correlate the signals of the protons directly attached to carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the CH groups in the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from any impurities before being introduced into the mass spectrometer. The resulting mass spectrum would provide the molecular ion peak, which corresponds to the molecular weight of the compound. The presence of bromine and chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with the M, M+2, and M+4 peaks having relative intensities determined by the natural abundance of the ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes.
Electron Ionization Mass Spectrometry (EI-MS) Applications
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the molecule. The EI-MS of this compound would display a series of fragment ions that provide valuable structural information. Key fragmentation pathways for acetanilides typically involve the cleavage of the amide bond. Common fragments would include the acylium ion [CH₃CO]⁺ and the anilinic fragment [Br(Cl)C₆H₃NH₂]⁺•. Further fragmentation of the anilinic portion could involve the loss of the halogen atoms. Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic molecular vibrations can be observed. While a fully assigned spectrum for this specific compound is not widely published, the expected absorption bands can be predicted based on its known functional groups and data from analogous structures. researchgate.netresearchgate.net
The key functional groups include the secondary amide linkage (-CONH-), the substituted benzene (B151609) ring, and the carbon-halogen bonds. The N-H stretching vibration of the amide group is expected to appear as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, typically found between 1700 and 1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1600-1500 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring occur in the 1600-1400 cm⁻¹ region. The C-N stretching vibration can be observed between 1390-1260 cm⁻¹. researchgate.net Finally, the stretching vibrations for the C-Cl and C-Br bonds are found in the fingerprint region of the spectrum, at lower wavenumbers.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide (-NH) | 3300 - 3100 |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C=O Stretch (Amide I) | Amide (-C=O) | 1700 - 1650 |
| N-H Bend (Amide II) | Amide (-NH) | 1600 - 1500 |
| C=C Stretch | Aromatic Ring | 1600 - 1400 |
| C-N Stretch | Amide (-CN) | 1390 - 1260 |
| C-Cl Stretch | Chloro-Aromatic | 800 - 600 |
| C-Br Stretch | Bromo-Aromatic | 650 - 550 |
X-ray Crystallography for Solid-State Conformational and Packing Analysis
In the absence of a specific crystal structure for this compound, the intermolecular interactions can be inferred from studies of similar halogenated acetanilides. The primary and most influential intermolecular interaction expected is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction is a robust and common feature in acetanilides, often leading to the formation of infinite chains or ribbons of molecules within the crystal lattice. researchgate.netresearchgate.net
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. The study of polymorphism is critical in materials science and pharmaceuticals.
While no polymorphs of this compound have been reported, research on the closely related compound N-(4-bromophenyl)acetamide has identified at least two different polymorphic forms. researchgate.net One form crystallizes in the orthorhombic space group Pna2₁, while a newer polymorph was found to crystallize in the monoclinic space group P2₁/c. researchgate.net The differences between these polymorphs lie in the specific arrangement and packing of the molecules in the crystal lattice, leading to variations in unit cell parameters. This documented case highlights the potential for polymorphism in this class of compounds, driven by the subtle interplay of intermolecular forces like hydrogen and halogen bonds.
Table 2: Crystallographic Data for a Monoclinic Polymorph of N-(4-bromophenyl)acetamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈BrNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.7250 (7) |
| b (Å) | 9.3876 (11) |
| c (Å) | 14.4434 (14) |
| β (°) | 117.750 (4) |
| Volume (ų) | 806.96 (15) |
Data from a study on N-(4-bromophenyl)acetamide, a related compound, as no data is available for the title compound. researchgate.net
Advanced Vibrational Spectroscopy: Surface-Enhanced Raman Scattering (SERS)
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can enhance the typically weak Raman scattering signal of a molecule by many orders of magnitude. nih.govyoutube.com This enhancement occurs when the molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, usually made of gold or silver. youtube.comyoutube.com
The two primary mechanisms responsible for SERS enhancement are:
Electromagnetic Enhancement: This is the major contributing factor, arising from the excitation of localized surface plasmons on the metallic nanostructures by the incident laser light. This creates intense localized electric fields, or "hot spots," which the molecule experiences, dramatically increasing the Raman scattering intensity. youtube.comyoutube.com
Chemical Enhancement: This mechanism involves charge-transfer interactions between the adsorbed molecule and the metal surface, which alters the molecule's polarizability and contributes a smaller, but significant, enhancement to the Raman signal. youtube.com
To date, no specific SERS studies have been published for this compound. However, the technique holds great potential for its analysis. SERS could be used for the trace detection of this compound or to study its orientation and interaction when adsorbed on a metallic surface, providing unique insights that are not available from conventional spectroscopic methods. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and physical properties.
Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and calculating electronic properties. nih.gov For N-(3-bromo-4-chlorophenyl)acetamide, geometry optimization is typically performed using a hybrid functional, such as B3LYP, in conjunction with a split-valence basis set like 6-311++G(d,p). nih.gov This process determines the lowest-energy three-dimensional arrangement of the atoms.
Once the optimized geometry is obtained, a range of electronic and reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's potential chemical behavior. nih.govmdpi.com
Table 1: Calculated Electronic Properties for this compound Note: The values presented are representative and based on typical results for structurally similar aromatic amides calculated with DFT.
| Property | Description | Typical Calculated Value | Reference |
|---|---|---|---|
| Total Energy (a.u.) | The total electronic energy of the molecule in its ground state. | Varies with method | nih.gov |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.0 - 4.5 D | nih.gov |
| Ionization Potential (IP) | The energy required to remove an electron (approximated by -EHOMO). | 6.0 - 7.1 eV | mdpi.com |
| Electron Affinity (EA) | The energy released when an electron is added (approximated by -ELUMO). | 1.7 - 2.0 eV | mdpi.com |
| Electronegativity (χ) | The tendency of the molecule to attract electrons, calculated as (IP+EA)/2. | 3.9 - 4.5 eV | nih.gov |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution, calculated as (IP-EA)/2. | 2.1 - 2.6 eV | mdpi.com |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ²/2η. | > 1.5 eV (Moderate Electrophile) | mdpi.com |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. numberanalytics.com A small energy gap suggests high polarizability and greater reactivity, as less energy is required to excite an electron. numberanalytics.com
For this compound, the HOMO is typically localized over the electron-rich π-system of the substituted benzene (B151609) ring and the nitrogen atom of the amide group. The LUMO, conversely, is often distributed across the acetamido group, particularly the antibonding π* orbital of the carbonyl group, and the aromatic ring.
Table 2: Representative Frontier Molecular Orbital Energies Note: Values are based on typical DFT calculations for analogous compounds.
| Parameter | Description | Typical Calculated Value (eV) | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 | mdpi.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.2 | mdpi.com |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.3 to 5.2 | mdpi.com |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for identifying sites prone to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov The map uses a color scale where deep red indicates the most negative (electron-rich) potential and deep blue indicates the most positive (electron-poor) potential.
In this compound, the MEP surface would show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the primary site for electrophilic attack.
Positive Potential (Blue): Located around the amide hydrogen (N-H), making it the most likely site for deprotonation or strong hydrogen bonding. The hydrogen atoms on the aromatic ring also exhibit a lesser degree of positive potential. nih.gov
Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. wisc.edu This method provides insight into intramolecular charge transfer, hybridization, and the stabilization energy associated with these interactions. researchgate.net
A key interaction in this compound is the delocalization of the lone pair of the nitrogen atom (a donor orbital) into the antibonding π* orbital of the adjacent carbonyl group (an acceptor orbital). This n → π* interaction is characteristic of amides and contributes significantly to the stability of the peptide bond-like linkage. The stabilization energy (E(2)) for this interaction can be calculated, with higher values indicating stronger delocalization. wisc.edu NBO analysis also provides a more detailed charge distribution than simple Mulliken charges.
Table 3: Typical NBO Analysis Results Note: Values are representative for an acetanilide (B955) structure.
| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Description | Reference |
|---|---|---|---|
| LP(N) -> π(C=O)* | 50 - 65 | Strong delocalization from the nitrogen lone pair to the carbonyl antibonding orbital, indicating resonance stabilization of the amide group. | wisc.edu |
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound primarily arises from rotation around the single bonds, particularly the C(aryl)-N bond (dihedral angle φ) and the N-C(carbonyl) bond (dihedral angle ψ). A Potential Energy Surface (PES) map can be generated by systematically varying these dihedral angles and calculating the molecule's energy at each point using DFT. researchgate.net
The PES reveals the global minimum energy conformation as well as other local minima and the transition states (energy barriers) that separate them. For N-aryl acetamides, a near-planar conformation is often the most stable, as it maximizes the conjugation between the nitrogen lone pair, the carbonyl group, and the aromatic π-system. However, the presence of a bulky bromine atom at the ortho position relative to the acetamide (B32628) group may introduce steric strain, potentially causing a slight twist from perfect planarity in the lowest-energy conformer.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption using TD-DFT)
Computational methods can accurately predict various spectroscopic parameters, which is crucial for interpreting experimental data and confirming the molecular structure.
Infrared (IR) Frequencies: DFT calculations can compute the harmonic vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and systematic errors in the DFT method, leading to excellent agreement with experimental FT-IR spectra. researchgate.net
Table 4: Predicted Key IR Vibrational Frequencies Note: Frequencies are unscaled and represent typical DFT outputs.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | Amide | 3400 - 3500 | researchgate.net |
| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3150 | researchgate.net |
| C-H Stretch (Aliphatic) | Methyl Group | 2950 - 3050 | researchgate.net |
| C=O Stretch | Amide I Band | 1680 - 1720 | nih.gov |
| N-H Bend / C-N Stretch | Amide II Band | 1520 - 1560 | nih.gov |
| C-Cl Stretch | Chlorophenyl | 700 - 850 | researchgate.net |
| C-Br Stretch | Bromophenyl | 600 - 750 | researchgate.net |
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The calculations provide theoretical shielding tensors that are converted to chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning signals in experimental spectra. For instance, the electron-withdrawing nature of the halogen and amide substituents would be predicted to shift the attached aromatic protons downfield. ucl.ac.uk
UV-Vis Absorption using TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths of a molecule. nih.gov These calculations can predict the maximum absorption wavelengths (λ_max) that correspond to the peaks in a UV-Vis spectrum. For this compound, the primary absorptions are expected to be π → π* transitions associated with the aromatic system and the conjugated amide group. researchgate.net
Table 5: Representative Predicted UV-Vis Absorption Data Note: Values are hypothetical, based on typical TD-DFT results for similar aromatic compounds in a solvent like ethanol.
| Transition | Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) | Reference |
|---|---|---|---|---|
| S0 → S1 | ~4.4 | ~280 | > 0.2 | nih.govresearchgate.net |
| S0 → S2 | ~5.2 | ~240 | > 0.3 | nih.govresearchgate.net |
Theoretical Studies on Non-Linear Optical (NLO) Properties
As of the latest available data, specific theoretical studies focusing on the non-linear optical (NLO) properties of this compound have not been reported in the indexed scientific literature.
While research into the NLO properties of various acetamide derivatives exists, showing that the acetamide crystal structure can lead to moderate NLO effects, no dedicated computational analysis for this compound is currently available. Such a study would typically involve quantum chemical calculations using methods like Density Functional Theory (DFT) to determine key NLO parameters.
Table 1: Hypothetical NLO Properties for this compound (Data Not Available)
| Parameter | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Dipole Moment | µ | Data Not Available | Debye |
| Average Polarizability | Data Not Available | esu | |
| First-Order Hyperpolarizability | β | Data Not Available | esu |
This table is for illustrative purposes only. The values are not based on experimental or theoretical data.
Molecular Docking Simulations for Ligand-Target Interactions
There is currently no published research detailing molecular docking simulations specifically for this compound against any biological target.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). This method is fundamental in drug discovery and design for predicting binding affinity and interaction patterns.
In related research, other acetamide derivatives have been studied for their potential interactions with various enzymes. For instance, some N-aryl acetamide compounds have been docked against targets like monoamine oxidase B (MAO-B), a key enzyme in neurochemistry. ambeed.com These studies typically report binding energies and identify key amino acid residues involved in the interaction.
Table 2: Illustrative Molecular Docking Results (Data Not Available for this compound)
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Not Available | N/A | Data Not Available | Data Not Available |
This table demonstrates the type of data a molecular docking study would generate. No such data is currently available for the specified compound.
A future molecular docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the active site of a selected protein target. The simulation would calculate a docking score, representing the binding energy, and reveal potential hydrogen bonds and hydrophobic interactions, offering insights into its potential biological activity.
Structure Activity Relationship Sar and Quantitative Structure Activity/property Relationship Qsar/qspr Studies
Impact of Halogen Substituents on Biological Activity and Molecular Recognition
The presence and position of halogen atoms on an aromatic ring are critical determinants of a molecule's biological profile. In N-(3-bromo-4-chlorophenyl)acetamide, the bromine and chlorine atoms significantly influence its properties.
Lipophilicity and Membrane Permeability : Halogenation generally increases the lipophilicity (fat-solubility) of a compound. researchgate.net This enhanced lipophilicity, conferred by the chloro and bromo groups, can improve the molecule's ability to cross biological membranes, such as the cell membrane, which is a critical step for a compound to reach its intracellular target. researchgate.netnih.gov Studies on related halogenated compounds have shown this to be a key factor in their biological effect. researchgate.net
Halogen Bonding : The chlorine and bromine atoms on the phenyl ring can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom on a biological target like a protein. researchgate.net This interaction, distinct from a simple van der Waals force, can contribute to the binding affinity and specificity of the molecule for its receptor. researchgate.net Density functional theory (DFT) calculations on model systems, such as halobenzene···N-methylacetamide complexes, have shown that electron-withdrawing groups on the halobenzene ring strengthen the halogen bond. researchgate.net
Electronic Effects : The chloro and bromo substituents are electron-withdrawing, which alters the electronic distribution of the phenyl ring. This can influence how the molecule interacts with its biological target through electrostatic and non-bonding interactions. researchgate.netresearchgate.net The specific positioning of the halogens (meta-bromo and para-chloro to the acetamide (B32628) group) creates a distinct electrostatic potential surface on the molecule that is crucial for molecular recognition by a target protein. researchgate.net Research has demonstrated that increasing the atomic mass of the halogen substituent can lead to improved biological activity. rsc.org
Systematic Structure-Activity Relationship (SAR) Investigations of this compound Analogues
Systematic SAR studies involve synthesizing and testing a series of related compounds (analogues) to determine how specific structural modifications affect biological activity. For this compound, SAR investigations would focus on modifying three key areas: the halogen substituents, the phenyl ring, and the acetamide group.
Aromatic Ring Substitution : The position and nature of substituents on the phenyl ring are critical. nih.gov In studies of similar anilide derivatives, electron-withdrawing groups, such as nitro or cyano, in the para-position of the aniline (B41778) ring resulted in high-affinity binding to specific receptors. nih.gov Replacing the bromine or chlorine atoms with other groups (e.g., methyl, methoxy) or changing their positions would likely have a profound impact on activity. For instance, studies on N-(substituted phenyl) chloroacetamides showed that halogenated compounds like N-(4-chlorophenyl) and N-(3-bromophenyl) derivatives were among the most active in antimicrobial assays due to high lipophilicity. nih.gov
Acetamide Moiety Modification : The acetamide group (-NHCOCH₃) is a key feature, providing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). Modifications to the acyl group (e.g., replacing the methyl with larger alkyl or aryl groups) or the N-H group could alter binding interactions. SAR studies on N-acyl derivatives have shown that such changes can significantly affect inhibitory activity and selectivity against different enzymes. nih.gov
A hypothetical SAR study on analogues of this compound might yield data similar to that shown in the interactive table below, illustrating how changes in substituents (R¹ and R²) affect a hypothetical biological activity (e.g., IC₅₀).
| Compound | R¹ | R² | Hypothetical IC₅₀ (nM) |
| This compound | Br | Cl | 50 |
| Analogue 1 | Cl | Cl | 75 |
| Analogue 2 | F | Cl | 120 |
| Analogue 3 | Br | H | 90 |
| Analogue 4 | Br | CH₃ | 200 |
| Analogue 5 | H | H | 500 |
Quantitative Structure-Activity Relationship (QSAR) Model Development
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. youtube.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series correlate with changes in their biological activity. nih.gov For a series of this compound analogues, a QSAR model could predict the activity of unsynthesized compounds. mdpi.com
The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's structure and properties. researchgate.net They are typically calculated using specialized software from the 2D or 3D representation of the molecule.
Common categories of descriptors include:
Constitutional (0D/1D) Descriptors : These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts. kg.ac.rs
Topological (2D) Descriptors : These are derived from the 2D graph of the molecule and describe its connectivity and shape (e.g., branching indices, topological polar surface area). capes.gov.br
Geometrical (3D) Descriptors : These are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape (e.g., molecular volume, surface area).
Quantum-Chemical Descriptors : These are derived from quantum mechanics calculations and describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potentials, and partial atomic charges. ucsb.edunih.gov These are particularly important for understanding reactivity and intermolecular interactions. ucsb.edu
The table below shows examples of descriptors that would be calculated for this compound.
| Descriptor Type | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | The surface area of polar atoms (usually oxygen and nitrogen). |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. ucsb.edu |
| Quantum-Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. ucsb.edu |
Once descriptors are calculated for a series of compounds with known activities, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.govkg.ac.rs A robust QSAR model must be statistically validated to ensure it is not the result of a chance correlation and has predictive power for new compounds.
Key validation metrics include:
Internal Validation : Techniques like leave-one-out cross-validation (q² or R²loo) are used to assess the model's internal consistency and stability. kg.ac.rs
External Validation : The model's predictive power is tested on an external set of compounds (a test set) that was not used in the model-building process. biointerfaceresearch.com The predictive ability is often measured by R²pred. mdpi.com
Statistical Significance : Parameters like the correlation coefficient (R²), Root Mean Square Error (RMSE), and Fisher's test (F-statistic) are used to evaluate the goodness of fit and statistical significance of the model. biointerfaceresearch.com
A successful QSAR model for N-phenylacetamide analogues would demonstrate high values for R² and q² (typically > 0.6) and a low RMSE, indicating a strong correlation between the selected descriptors and biological activity.
Quantitative Structure-Property Relationship (QSPR) Approaches
QSPR is analogous to QSAR, but instead of correlating structure with biological activity, it correlates structure with physicochemical properties. nih.govworldscientific.com For this compound, QSPR models could predict properties like solubility, melting point, or chromatographic retention time based on calculated molecular descriptors.
For example, a QSPR study on halogenated anisoles (a related class of compounds) successfully established linear relationships between structural descriptors and properties like vapor pressure, n-octanol/water partition coefficient (log Kₒw), and aqueous solubility. nih.gov The descriptors used in that study included molecular volume and quantities derived from electrostatic potential, demonstrating their broad applicability. nih.gov Similarly, QSPR models have been developed to predict the photodegradation half-lives of chlorinated aromatic hydrocarbons in the atmosphere using quantum chemical parameters. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Principles
When the 3D structure of the biological target is unknown, ligand-based drug design methods are employed. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. dovepress.comslideshare.net
A pharmacophore model for a series of active analogues of this compound would be generated by aligning the structures and identifying common chemical features responsible for their activity. nih.gov
Key pharmacophoric features include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (AR)
Positive/Negative Ionizable centers
For this compound, a potential pharmacophore model would likely include:
A hydrophobic/aromatic feature representing the substituted phenyl ring.
A hydrogen bond donor corresponding to the amide N-H group.
A hydrogen bond acceptor corresponding to the amide carbonyl oxygen.
Specific regions corresponding to the halogen atoms, which could be defined as hydrophobic or halogen bond donor sites.
Once developed, this pharmacophore model can be used as a 3D query to screen large virtual databases of compounds to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dovepress.comnih.gov
Mechanistic Investigations of Biological Interactions in Vitro Studies
Molecular Target Identification and Binding Affinity Assessment in In Vitro Systems
While specific binding affinity data for N-(3-bromo-4-chlorophenyl)acetamide is not extensively documented in publicly available literature, research on structurally related halogenated acetamides provides insights into its potential molecular interactions. The presence of halogen atoms like bromine and chlorine on the phenyl ring is known to enhance the compound's ability to interact with biological targets due to their electronegativity, which can influence molecular interactions within biological systems.
For related compounds, such as N-(4-Bromo-2-chlorophenyl)acetamide, studies suggest that the ortho-chloro and para-bromo substitution pattern is critical for its biological activity. This substitution can increase the planarity of the molecule, potentially favoring its fit into the binding sites of target proteins. Computational docking studies on similar acetamide (B32628) derivatives have explored their binding to various enzymes, indicating that these compounds can form stable interactions within the active sites of proteins.
Enzyme Inhibition Kinetics and Mechanism Elucidation in Cell-Free Assays
The primary mechanism of action for many acetamide derivatives involves the inhibition of specific enzymes. While detailed kinetic studies on this compound are limited, research on analogous compounds offers valuable parallels. For instance, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was found to be a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in glycolysis. nih.gov This inhibition was achieved through selective reaction with an activated cysteine residue in the enzyme's active site. nih.gov
Similarly, other acetamide-based compounds have been investigated as inhibitors of enzymes like alkaline phosphatase and DNA gyrase, which are crucial for bacterial survival. mdpi.com The mechanism often involves the acetamide moiety and its substituents interacting with key amino acid residues in the enzyme's active site, leading to competitive or non-competitive inhibition. The halogen atoms on the phenyl ring can further stabilize these interactions.
Cellular Pathway Modulation and Signal Transduction Interventions
The biological effects of this compound at the cellular level are likely mediated through the modulation of key signaling pathways. Research on related 1,3-thiazole derivatives containing an acetamide linkage has pointed towards the induction of apoptosis through the intrinsic pathway. nih.gov This involves the activation of caspases, a family of proteases that play a crucial role in programmed cell death. nih.govijcce.ac.ir
Furthermore, studies on other acetamide compounds have shown involvement in the production of reactive oxygen species (ROS) and a decline in the mitochondrial membrane potential (MMP). ijcce.ac.ir An increase in ROS can lead to oxidative stress and cellular damage, while a decrease in MMP is a key event in the initiation of the apoptotic cascade. While direct evidence for this compound is still emerging, these findings suggest that its biological activity is likely intertwined with fundamental cellular processes such as apoptosis and oxidative stress.
In Vitro Antimicrobial Activity: Mechanistic Insights
Inhibition of Microbial Growth and Viability in Culture
N-phenylacetamide derivatives have demonstrated notable antimicrobial properties. irejournals.com The presence of halogen atoms, such as in this compound, is often associated with enhanced antimicrobial activity. nih.gov Studies on similar compounds have shown efficacy against a range of bacterial strains. irejournals.com
For example, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives exhibited moderate to high antibacterial activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com Another study on pyrazine (B50134) carboxamides, which share structural similarities, reported activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com
Table 1: In Vitro Antibacterial Activity of a Related Pyrazine Carboxamide Derivative
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| 5d | XDR S. Typhi | 6.25 | 17 |
Source: mdpi.com
Exploration of Cellular Targets and Antibacterial Mechanisms
The antibacterial mechanism of acetamide derivatives is thought to involve the targeting of essential bacterial enzymes. One potential target is the penicillin-binding protein (PBP), an enzyme critical for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.gov Inhibition of PBP leads to cell lysis and bacterial death. nih.gov Another validated target for antimicrobial drug development is DNA gyrase, an enzyme essential for DNA replication. mdpi.com
The halogen substituents on the phenyl ring of this compound likely play a crucial role in its interaction with these microbial targets, enhancing its inhibitory potential.
In Vitro Anticancer Efficacy: Unraveling Molecular Mechanisms in Cell Lines
Derivatives of acetamide have been a focus of anticancer research. Studies on N-(4-Bromo-2-chlorophenyl)acetamide have indicated cytotoxic effects against breast cancer cell lines, such as MCF-7. The anticancer activity of these compounds is often linked to the induction of apoptosis.
For instance, research on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives revealed that they induce cell death in melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines through the concomitant induction of apoptosis and autophagy. nih.gov Similarly, 1,3-thiazole derivatives incorporating a phthalimide (B116566) group have been shown to induce apoptosis in cancer cells via the targeted intrinsic pathway. nih.gov
The proposed mechanism for the anticancer effects of these acetamide derivatives involves several key cellular events:
Induction of Apoptosis: Triggering programmed cell death is a primary mechanism. nih.govnih.gov
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints to prevent proliferation.
Inhibition of Key Enzymes: Targeting enzymes crucial for cancer cell metabolism and survival, such as hGAPDH. nih.gov
While specific data for this compound in various cancer cell lines is not yet widely published, the existing body of research on structurally similar compounds provides a strong foundation for its potential as a subject of further anticancer investigation.
Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Perturbations
There is currently no published scientific evidence to suggest that this compound induces apoptosis or causes cell cycle perturbations in cancer cell lines. While studies on other phenylacetamide derivatives have demonstrated such activities, these findings cannot be extrapolated to this compound without direct experimental investigation. Research is required to determine if this compound can trigger the intrinsic or extrinsic apoptotic pathways or cause arrest at any phase of the cell cycle.
Role of Reactive Oxygen Species (ROS) in Cytotoxicity
The role of reactive oxygen species (ROS) in the potential cytotoxicity of this compound has not been investigated. It is unknown whether this compound can induce oxidative stress within cancer cells, leading to cellular damage and death. Studies to measure the intracellular ROS levels and the expression of antioxidant enzymes in response to treatment with this compound are needed to elucidate this aspect of its biological activity.
Impact on Mitochondrial Function and Energetics in Cancer Cells
There are no available studies on the impact of this compound on mitochondrial function and energetics in cancer cells. It is therefore unknown if this compound affects mitochondrial membrane potential, inhibits the electron transport chain, or alters ATP production in cancer cells. Research in this area would be crucial to understanding any potential anti-cancer effects related to metabolic disruption.
Q & A
Q. What are the recommended synthetic routes for preparing N-(3-bromo-4-chlorophenyl)acetamide with high purity, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 3-bromo-4-chloroaniline with acetyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere at 0–5°C, followed by gradual warming to room temperature. Purification is critical: column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves purity. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion. Contamination by di-substituted byproducts can be minimized by controlling stoichiometry (1:1.1 molar ratio of aniline to acetyl chloride) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : H NMR should show a singlet at δ ~2.1 ppm (CH of acetamide), aromatic protons in δ 7.2–7.8 ppm (split due to bromo and chloro substituents), and an NH peak at δ ~9.5 ppm (broad, exchangeable). C NMR should confirm carbonyl (δ ~168 ppm) and quaternary carbons adjacent to halogens.
- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 262/264 (Br/Cl isotopic pattern).
- HPLC : Use a C18 column with acetonitrile/water (60:40) to assess purity (>98%) and retention time consistency .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
- Toxicity : Acute toxicity data (LD50) for similar acetamides suggest moderate hazard. Perform risk assessments using SDS guidelines (e.g., GHS Category Irritant). Neutralize spills with activated carbon and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the hydrogen-bonding network and conformational flexibility of this compound?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation from ethanol or DMSO.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. For example, orthorhombic space group P222 with unit cell parameters a = 4.9120 Å, b = 6.3131 Å, c = 42.517 Å (similar to analogs in ).
- Refinement : Employ SHELXL for structure solution. Key interactions: N–H···O hydrogen bonds (2.8–3.0 Å) and halogen-mediated π-stacking (Br···Cl distances ~3.4 Å). Thermal ellipsoid analysis reveals rigidity in the acetamide moiety .
Q. What strategies are effective for evaluating the bioactivity of this compound against cancer cell lines, and how should data contradictions be addressed?
- Methodological Answer :
- Assay Design : Use MTT assays on HCT-116 (colon) or MCF-7 (breast) cells. Prepare 10 mM stock in DMSO and test concentrations from 1–100 µM. Include positive controls (e.g., doxorubicin).
- Data Interpretation : IC values <50 µM indicate potential activity. Contradictions (e.g., variability between cell lines) may arise from differential uptake or metabolism. Validate via apoptosis markers (Annexin V/PI staining) and replicate experiments (n ≥ 3). Cross-reference with computational docking (e.g., AutoDock Vina) to predict binding to kinase domains .
Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches of this compound?
- Methodological Answer :
- Cross-Validation : Combine H NMR, LC-MS, and SC-XRD to confirm structural consistency. For example, unexpected peaks in NMR may indicate residual solvents (e.g., DMF at δ 2.9–3.1 ppm) or oxidation byproducts.
- Advanced Techniques : Use N NMR or 2D-COSY to resolve overlapping signals. If crystallinity varies, employ PXRD to detect polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
